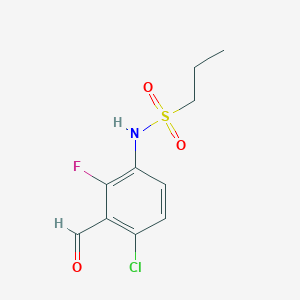

N-(4-Chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide

CAS No.: 1956331-34-2

Cat. No.: VC17567175

Molecular Formula: C10H11ClFNO3S

Molecular Weight: 279.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1956331-34-2 |

|---|---|

| Molecular Formula | C10H11ClFNO3S |

| Molecular Weight | 279.72 g/mol |

| IUPAC Name | N-(4-chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide |

| Standard InChI | InChI=1S/C10H11ClFNO3S/c1-2-5-17(15,16)13-9-4-3-8(11)7(6-14)10(9)12/h3-4,6,13H,2,5H2,1H3 |

| Standard InChI Key | ILHIVMCXNHZXTH-UHFFFAOYSA-N |

| Canonical SMILES | CCCS(=O)(=O)NC1=C(C(=C(C=C1)Cl)C=O)F |

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of N-(4-Chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide is C₁₀H₁₀ClFNO₃S, with a molecular weight of 293.71 g/mol. Its structure features a phenyl ring with three substituents: a chlorine atom at the 4-position, a fluorine atom at the 2-position, and a formyl group (-CHO) at the 3-position. The sulfonamide group (-SO₂NH-) is attached to the propane chain, which extends from the nitrogen atom .

Structural Comparison with Analogous Compounds

The compound’s difluoro analog, N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide (CAS 918523-58-7), shares a similar backbone but differs in halogen placement. Key comparative data are summarized below:

The chlorine atom in the 4-position likely enhances electrophilic aromatic substitution reactivity compared to fluorine, while the formyl group provides a site for nucleophilic addition or condensation reactions .

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis routes for N-(4-Chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide are documented, analogous sulfonamides are typically synthesized via sulfonation of amines. A plausible route involves:

-

Chlorination and Fluorination: Introduction of chlorine and fluorine substituents on a pre-formed phenyl ring.

-

Formylation: Installation of the formyl group via Vilsmeier-Haack or Duff reactions.

-

Sulfonamide Formation: Reaction of the resulting aryl amine with propane sulfonyl chloride under basic conditions .

Reactivity Profile

The compound’s functional groups suggest several reactivity trends:

-

Sulfonamide Group: May undergo alkylation or acylation at the nitrogen atom.

-

Formyl Group: Participates in condensation reactions (e.g., with hydrazines to form hydrazones).

-

Halogens: Chlorine and fluorine direct electrophilic substitution to meta and para positions, respectively .

Physicochemical Properties

Solubility and Partitioning

The compound is expected to exhibit low water solubility due to its hydrophobic aryl and alkyl components. Predicted logP values (using analogous structures) suggest moderate lipophilicity, favoring dissolution in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane .

Challenges and Future Directions

The primary challenge in studying N-(4-Chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide is the lack of empirical data. Key areas for future research include:

-

Synthetic Optimization: Developing high-yield, scalable synthesis routes.

-

Biological Screening: Evaluating antimicrobial, anticancer, or kinase-inhibiting properties.

-

Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume